Product packaging for Androst-4-ene-3alpha,17beta-diol(Cat. No.:CAS No. 1852-61-5)

Androst-4-ene-3alpha,17beta-diol

Cat. No.: B1204415
CAS No.: 1852-61-5
M. Wt: 290.4 g/mol
InChI Key: BTTWKVFKBPAFDK-KYQPOWKGSA-N
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Description

Androst-4-ene-3,17-diol (also known as 4-Androstenediol) is a significant endogenous steroid that serves as a direct metabolic intermediate in the biosynthesis of testosterone from Dehydroepiandrosterone (DHEA) . It is structurally closer to testosterone than its isomer, 5-androstenediol, and is characterized by a high conversion rate to testosterone via a specific enzymatic pathway, making it a compound of high interest in studies of androgen biosynthesis and regulation . Researchers value this compound for its complex pharmacological profile; it acts as a weak partial agonist of the androgen receptor but can exhibit antiandrogenic effects in the presence of stronger androgens like testosterone or dihydrotestosterone (DHT) . This dualistic behavior makes Androst-4-ene-3,17-diol a valuable tool for investigating androgen receptor dynamics, signal transduction, and competitive inhibition mechanisms in cellular and model system studies . Its applications extend to research focused on endocrine disruption, metabolic pathways of steroid hormones, and the development of analytical methods for detecting and quantifying steroid metabolites in biological samples. Furthermore, due to its role as a prohormone, it has been identified in sports doping control research, highlighting its relevance in forensic and clinical toxicology studies . This product is provided as a high-purity chemical reference standard. It is intended strictly for Research Use Only and is not intended for use in diagnostics, therapeutics, or for any human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O2 B1204415 Androst-4-ene-3alpha,17beta-diol CAS No. 1852-61-5

Properties

CAS No.

1852-61-5

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1

InChI Key

BTTWKVFKBPAFDK-KYQPOWKGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@@H](CC[C@]34C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O

Synonyms

(3beta,17alpha)-4-androstene-3,17-diol
(3beta,17beta)-4-androstene-3,17-diol
4-androstene-3 alpha,17 beta-diol
4-androstene-3,17-diol
4-androstene-3,17-diol, T(-3)-4-(14)C-labeled
androst-4-ene-3,17-diol

Origin of Product

United States

Endogenous Biosynthesis and Regulatory Mechanisms of Androst 4 Ene 3,17 Diol

Precursor Pathways and Substrates

The biosynthesis of androst-4-ene-3,17-diol is intrinsically linked to the availability of its precursors, primarily androst-4-ene-3,17-dione (commonly known as androstenedione) and dehydroepiandrosterone (B1670201) (DHEA). These compounds serve as pivotal substrates in the steroidogenic pathway, leading to the formation of various androgens and estrogens.

Derivation from Androst-4-ene-3,17-dione (Androstenedione)

Androstenedione (B190577) is a direct precursor to androst-4-ene-3,17-diol. nih.govwikipedia.org This conversion is a critical step in the synthesis of testosterone (B1683101). wikipedia.org Androstenedione itself is a steroid hormone produced in the adrenal glands and gonads from cholesterol through a series of enzymatic reactions. nih.govebi.ac.uk Depending on the tissue and the enzymes present, androstenedione can be metabolized to form either androgens or estrogens. nih.gov

Enzymatic Conversions in Androst-4-ene-3,17-diol Synthesis

The synthesis of androst-4-ene-3,17-diol from its precursors is not a spontaneous process but is catalyzed by specific enzymes. These enzymes, primarily hydroxysteroid dehydrogenases (HSDs), exhibit remarkable specificity and are dependent on cofactors for their activity.

Role of Specific Hydroxysteroid Dehydrogenases (HSDs)

The conversion of androstenedione to androst-4-ene-3,17-diol is facilitated by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov This enzyme is also responsible for the interconversion of other steroids, such as estrone (B1671321) and estradiol (B170435). nih.gov Similarly, the conversion of DHEA to androst-4-ene-3,17-diol involves the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org The expression and activity of these enzymes are crucial determinants of the rate of androst-4-ene-3,17-diol synthesis.

Cofactor Dependence in Biosynthetic Reactions

The enzymatic reactions catalyzed by hydroxysteroid dehydrogenases are dependent on the presence of cofactors, which act as electron donors or acceptors. For instance, the reductive conversion of androstenedione to androst-4-ene-3,17-diol by 17β-HSD typically utilizes NADPH as a cofactor. Conversely, the oxidative reactions often require NAD+. The availability of these cofactors within the cell can therefore influence the direction and rate of the biosynthetic pathways.

Tissue and Organ Specificity of Androst-4-ene-3,17-diol Production

The production of androst-4-ene-3,17-diol is not uniform throughout the body but is localized to specific tissues and organs that express the necessary steroidogenic enzymes. The primary sites of its synthesis are the adrenal glands and the gonads (testes and ovaries). wikipedia.orgebi.ac.uknih.gov In these tissues, androst-4-ene-3,17-diol serves as an important intermediate in the local production of more potent androgens like testosterone. nih.gov

Furthermore, peripheral tissues, such as adipose tissue and skin, can also contribute to the synthesis of androst-4-ene-3,17-diol from circulating precursors like DHEA. nih.gov This peripheral conversion highlights the concept of "intracrinology," where tissues can locally produce and utilize steroid hormones to exert their effects. The distribution of 17β-HSD activity has been observed in various tissues, including the liver, brain, heart, and pancreas in rats, indicating the potential for widespread, albeit lower-level, peripheral sex steroid formation. nih.gov

Table 1: Key Precursors and Enzymes in Androst-4-ene-3,17-diol Biosynthesis

Precursor Enzyme Product
Androst-4-ene-3,17-dione 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Androst-4-ene-3,17-diol

Table 2: Tissue Distribution of Androst-4-ene-3,17-diol Production

Primary Sites Peripheral Sites
Adrenal Glands Adipose Tissue
Gonads (Testes, Ovaries) Skin
Brain
Heart
Pancreas

Table 3: Compound Names

Compound Name
Androst-4-ene-3,17-diol
Androst-4-ene-3,17-dione
Androstenedione
Dehydroepiandrosterone (DHEA)
Testosterone
Estrone
Estradiol
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced)

Endocrine Regulation of Androst-4-ene-3,17-diol Precursor Levels (e.g., ACTH, Gonadotropins)

The biosynthesis of androst-4-ene-3,17-diol is intrinsically linked to the availability of its precursors, primarily androstenedione and dehydroepiandrosterone (DHEA). The production of these precursors is meticulously controlled by the endocrine system, chiefly through the actions of Adrenocorticotropic hormone (ACTH) and gonadotropins, such as Luteinizing Hormone (LH). This regulation occurs in the adrenal glands and the gonads, the primary sites of androgen synthesis. medscape.comwikipedia.org

Role of Adrenocorticotropic Hormone (ACTH)

ACTH is the principal regulator of steroid hormone production in the adrenal cortex. nih.gov It stimulates the cells of the zona fasciculata and zona reticularis to produce glucocorticoids and adrenal androgens. nih.govfrontiersin.org The synthesis of both DHEA and androstenedione in the adrenal glands is dependent on ACTH stimulation. medscape.comwikipedia.org Research has shown that treating human adrenal cells with ACTH leads to a significant increase in the production of adrenal androgens, with DHEA and androstenedione levels rising by approximately 18-fold and 26-fold, respectively. bioscientifica.combioscientifica.com

Adrenal androgen secretion, governed by ACTH, exhibits a distinct circadian rhythm, with levels peaking in the early morning in concert with cortisol. nih.gov This pulsatile release is crucial for maintaining the pool of circulating androgen precursors. While DHEA is the most abundant adrenal androgen, androstenedione is also a key product, and both can be peripherally converted to more potent androgens or to androst-4-ene-3,17-diol. bioscientifica.combioscientifica.com

Role of Gonadotropins

Gonadotropins, released from the pituitary gland under the control of Gonadotropin-Releasing Hormone (GnRH), are essential for regulating gonadal function. oncohemakey.comclevelandclinic.org Luteinizing Hormone (LH) is the primary gonadotropin responsible for stimulating androgen production in the gonads (theca cells in the ovaries and Leydig cells in the testes). medscape.compathophys.org

In females, LH stimulates ovarian theca cells to produce androstenedione. medscape.compathophys.org The ovaries are a significant source of this precursor, contributing about half of the total circulating androstenedione in premenopausal women. medscape.comwikipedia.org In males, LH acts on the testicular Leydig cells to drive the synthesis of testosterone, with androstenedione being a key intermediate in this process. pathophys.org

The role of gonadotropins in directly regulating adrenal androgen production is less clear and remains a subject of investigation. While some evidence suggests that human adrenal glands express LH receptors and that LH may influence adrenal androgen secretion, particularly in certain pathological states, studies in endocrinologically healthy women have indicated that LH/hCG does not play a major role in regulating adrenal steroid synthesis. oup.comoup.comnih.gov The primary established role of gonadotropins in the context of androst-4-ene-3,17-diol precursors is the regulation of gonadal androstenedione production. oup.comoup.com

Table 1: Endocrine Regulation of Androst-4-ene-3,17-diol Precursors

Regulating Hormone Gland of Origin Target Gland Precursors Stimulated Primary Regulatory Axis
ACTH (Adrenocorticotropic Hormone) Pituitary Gland Adrenal Cortex Dehydroepiandrosterone (DHEA), Androstenedione Hypothalamic-Pituitary-Adrenal (HPA) Axis
LH (Luteinizing Hormone) Pituitary Gland Gonads (Ovaries, Testes) Androstenedione Hypothalamic-Pituitary-Gonadal (HPG) Axis

Metabolic Pathways and Biotransformation of Androst 4 Ene 3,17 Diol

Primary Metabolic Fates of Androst-4-ene-3,17-diol

The principal metabolic routes for Androst-4-ene-3,17-diol involve its conversion into the potent androgen, testosterone (B1683101), and its indirect contribution to the synthesis of estrogenic compounds.

Conversion to Testosterone

Androst-4-ene-3,17-diol is a direct precursor to testosterone. wikipedia.orgnih.gov This conversion is a critical step in androgen biosynthesis. semanticscholar.org Studies have shown that orally administered Androst-4-ene-3,17-diol can lead to an increase in serum testosterone levels. hmdb.ca The conversion rate of Androst-4-ene-3,17-diol to testosterone is reported to be approximately 15.76%, which is significantly higher than that of another testosterone precursor, androstenedione (B190577). wikipedia.org This difference is attributed to the distinct enzymatic pathways utilized by each precursor. wikipedia.org The conversion has been demonstrated in various tissues, including homogenates of hyperplastic human female adrenal glands. hmdb.ca

Conversion to Estrogenic Compounds (indirectly via testosterone or related precursors)

Androst-4-ene-3,17-diol contributes to the pool of estrogenic compounds indirectly. Since testosterone is a direct metabolite of Androst-4-ene-3,17-diol, and testosterone itself is the primary substrate for estrogen synthesis, a pathway for the formation of estrogens from Androst-4-ene-3,17-diol exists. wikipedia.orgnih.gov Testosterone is converted to estradiol (B170435) by the enzyme aromatase. nih.govnih.gov Additionally, androstenedione, a related steroid, can be converted to estrone (B1671321) by the same enzyme. nih.govwikipedia.org While Androst-4-ene-3,17-diol itself exhibits very weak estrogenic activity, with minimal affinity for estrogen receptors, its metabolic conversion to testosterone makes it a precursor in the estrogen biosynthesis pathway. wikipedia.org

Enzymology of Androst-4-ene-3,17-diol Metabolism

The metabolic transformations of Androst-4-ene-3,17-diol are catalyzed by specific enzymes belonging to the hydroxysteroid dehydrogenase (HSD) family and the cytochrome P450 superfamily.

17β-Hydroxysteroid Dehydrogenase Activity

The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) is pivotal in the metabolism of Androst-4-ene-3,17-diol. wikipedia.orgnih.gov This enzyme catalyzes the interconversion of 17-ketosteroids and 17β-hydroxysteroids. nih.gov Specifically, 17β-HSD facilitates the conversion of androstenedione to testosterone. nih.govwikipedia.org There are multiple isoforms of 17β-HSD, and they exhibit tissue-specific expression and substrate preferences. nih.govbioscientifica.com For instance, 17β-HSD type 3 is predominantly found in the testes and is crucial for converting androstenedione to testosterone, preferentially using NADPH as a cofactor. genecards.orguniprot.org The widespread distribution of 17β-HSD activity in various tissues underscores its importance in regulating the local balance of active and inactive sex steroids. nih.gov

3β-Hydroxysteroid Dehydrogenase Activity

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is another key player in steroidogenesis. oup.comnih.gov This bifunctional enzyme is responsible for the oxidation and isomerization of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids. oup.com It catalyzes the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androstenedione and androst-5-ene-3β,17β-diol to testosterone. oup.comuniprot.org The 3β-HSD enzyme family is required for the biosynthesis of all classes of steroid hormones. oup.com Different isoenzymes of 3β-HSD exist, with the type II isoenzyme being predominantly expressed in the adrenal glands, ovaries, and testes. oup.com In pig hepatocytes, 3β-HSD has been shown to be essential for the metabolism of androstenone. nih.gov

Aromatase-Mediated Conversions (of related precursors/metabolites)

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis. nih.govoup.com It catalyzes the conversion of androgens to estrogens. nih.gov Specifically, aromatase converts androstenedione to estrone and testosterone to estradiol. nih.govwikipedia.org This enzyme is found in various tissues, including the gonads, adrenal glands, and brain. nih.govwikipedia.org The aromatization of testosterone, a direct metabolite of Androst-4-ene-3,17-diol, is the primary source of estradiol. nih.gov Therefore, while aromatase does not act directly on Androst-4-ene-3,17-diol, it is a critical enzyme in its downstream metabolic pathway leading to estrogen production. nih.govnih.gov

Interactive Data Table: Key Enzymes and their Functions in Androst-4-ene-3,17-diol Metabolism

EnzymeAbbreviationSubstrate(s)Product(s)Metabolic Pathway
17β-Hydroxysteroid Dehydrogenase17β-HSDAndrostenedioneTestosteroneAndrogen Biosynthesis
3β-Hydroxysteroid Dehydrogenase3β-HSDAndrost-5-ene-3β,17β-diol, DHEATestosterone, AndrostenedioneSteroidogenesis
Aromatase (Cytochrome P450 19A1)CYP19A1Testosterone, AndrostenedioneEstradiol, EstroneEstrogen Biosynthesis

5α-Reductase and Related Enzyme Activities in Steroid Metabolism

The enzyme 5α-reductase plays a significant role in the metabolism of androst-4-ene-3,17-diol and related steroids. This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus, a key step in the formation of more potent androgens.

Research on human benign hypertrophic prostatic (BPH) tissue has demonstrated the in vitro conversion of testosterone to 5α-dihydrotestosterone (DHT), 5α-androstan-3α,17β-diol, and 5α-androstan-3β,17β-diol, processes that are dependent on 5α-reductase activity. nih.gov The inhibition of 5α-reductase has been shown to significantly decrease the formation of these 5α-reduced metabolites. nih.gov In the human brain, 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) activities are colocalized, suggesting an important role in the synthesis of neurosteroids. oup.com

In Vitro Metabolic Studies of Androst-4-ene-3,17-diol and Related Steroids

In vitro studies using various biological systems have been instrumental in elucidating the metabolic fate of androst-4-ene-3,17-diol and related steroids. These studies provide a controlled environment to identify specific enzymes and pathways involved in their biotransformation.

Microsomal and Cytosolic Enzyme Systems

Microsomal and cytosolic fractions of tissues, particularly the liver, are rich in enzymes that metabolize steroids. Studies using these systems have provided detailed insights into the biotransformation of androst-4-ene-3,17-diol and its precursors.

In rat liver microsomes, androst-4-ene-3,17-dione (AD) undergoes hydroxylation at various positions, including 6β, 7α, and 16α. nih.gov The enzyme activities responsible for these transformations can be influenced by factors such as sex and hormonal status. nih.gov For instance, hypophysectomy in female rats leads to a "masculinization" of hepatic androstenedione metabolism. nih.gov

Incubations of androst-4-ene-3,17-dione with mouse kidney homogenates and their subcellular fractions have revealed the formation of several metabolites. oup.com The reductase activities responsible for these conversions were primarily found in the cytosol, with the exception of a DPNH-specific 17β-reductase activity located in the microsomal fraction. oup.com In rat submaxillary gland homogenates, androst-4-ene-3,17-dione is predominantly metabolized through reductive pathways, yielding androsterone (B159326) as the main product, along with testosterone, 17β-hydroxy-5α-androstan-3-one, 5α-androstane-3,17-dione, 5α-androstane-3α,17β-diol, and androst-4-ene-3α,17β-diol. nih.gov

The metabolism of 7α-methyl-19-nortestosterone, a synthetic analog, by rat liver microsomes and cytosol resulted in the formation of 7α-methyl-estr-4-ene-3,17-dione, 7α-methyl-5β-estrane-3α,17β-diol, and 7α-methyl-3-oxo-estr-4-ene-16β,17β-diol. oup.com

Microbial Biotransformation Models

Microorganisms serve as versatile tools for steroid biotransformation, often mimicking mammalian metabolism and providing pathways for the synthesis of novel steroid derivatives. nih.govscispace.com

Various fungal species have been shown to metabolize androst-4-ene-3,17-dione (AD). For example, Aspergillus and Fusarium species can introduce hydroxyl groups at different positions, such as 11α and 7β, or reduce the 17-keto group to produce testosterone. nih.gov Specifically, Aspergillus sp. PTCC 5266 converted AD to 11α-hydroxy-AD, while Fusarium oxysporum produced 14α-hydroxy-AD and testosterone. nih.gov

The fungus Mucor piriformis transforms androst-4-en-3,17-dione into several hydroxylated products, including 6β-hydroxyandrost-4-en-3,17-dione as the main metabolite. scispace.com Other fungi like Penicillium aurantiogriseum can convert it to androsta-1,4-dien-3,17-dione. scispace.com Microbial transformations are also employed for the large-scale production of key steroid intermediates like androsta-1,4-diene-3,17-dione (B159171) (ADD) from androstenedione (AD). nih.gov

The biotransformation of dehydroepiandrosterone (DHEA) by filamentous fungi has yielded various metabolites. rsc.org For instance, Aspergillus versicolor KCh TJ1 converted DHEA to androst-1,4-diene-3,17-dione (ADD) with a high yield. rsc.org Penicillium species are capable of performing Baeyer-Villiger lactonization on the D-ring of the steroid. rsc.org

In Vivo Biotransformation and Excretion Profiles in Animal Models

Animal models are crucial for understanding the in vivo metabolism and excretion of androst-4-ene-3,17-diol, providing a more comprehensive picture of its physiological fate.

Species-Specific Metabolic Pathways

The metabolic pathways of androst-4-ene-3,17-diol and related steroids can vary significantly between different animal species due to differences in enzyme expression and activity.

In chimeric mice with humanized livers, the metabolism of orally administered androst-4-ene-3,17-dione (AD) closely resembles that in humans, with androsterone and etiocholanolone (B196237) being the major metabolites. researchgate.net This model serves as a valuable alternative to human excretion studies. researchgate.net

In rats, hepatic metabolism of androstenedione is sexually dimorphic. nih.gov Hypophysectomy affects male and female rats differently, indicating hormonal regulation of the metabolic pathways. nih.gov In female mice, mammary tumors have been shown to metabolize testosterone to androst-4-ene-3α,17β-diol, a metabolite not detected in normal mammary tissue from pregnant mice. bioscientifica.com

In cattle, androstenedione is metabolized to estradiol-17β and epitestosterone, while in sheep, it is converted to the 17-epimer. wikipedia.org These species-specific differences highlight the importance of considering the animal model when studying steroid metabolism. ugent.be

Identification of Research Metabolites

The identification of metabolites is a key aspect of biotransformation studies, providing markers for exposure and insights into metabolic pathways.

Following the administration of deuterium-labeled androst-4-ene-3,17-dione to male volunteers, a range of metabolites were identified in urine. uu.nl The major metabolites were androsterone and etiocholanolone. uu.nl Other identified metabolites included testosterone, 6α/β-hydroxy-Δ4-AEDIONE, 4-hydroxy-Δ4-AEDIONE, and 6α/β-hydroxy-testosterone. uu.nl

In a study with healthy, resistance-trained men who ingested a supplement containing 19-nor-4-androstene-3,17-dione and 19-nor-4-androstene-3,17-diol, the main urinary metabolite detected was nortestosterone. nih.gov

The metabolism of androst-4-ene-3,6,17-trione (B20797) in humans leads to the urinary excretion of the parent compound as well as androst-4-ene-6α,17β-diol-3-one and androst-4-ene-6α-ol-3,17-dione. nih.gov

Table of Identified Metabolites of Androst-4-ene-3,17-dione and Related Steroids

Parent Compound Metabolite Species/System Reference
Androst-4-ene-3,17-dione Androsterone Human, Chimeric Mouse uu.nl, researchgate.net
Androst-4-ene-3,17-dione Etiocholanolone Human, Chimeric Mouse uu.nl, researchgate.net
Androst-4-ene-3,17-dione Testosterone Human, Rat, Fungi uu.nl, nih.gov, nih.gov
Androst-4-ene-3,17-dione 6α/β-hydroxy-Δ4-AEDIONE Human uu.nl
Androst-4-ene-3,17-dione 4-hydroxy-Δ4-AEDIONE Human uu.nl
Androst-4-ene-3,17-dione 6α/β-hydroxy-testosterone Human uu.nl
Androst-4-ene-3,17-dione 11α-hydroxy-AD Aspergillus sp. nih.gov
Androst-4-ene-3,17-dione 14α-hydroxy-AD Fusarium oxysporum nih.gov
19-nor-4-androstene-3,17-dione Nortestosterone Human nih.gov
Androst-4-ene-3,6,17-trione Androst-4-ene-6α,17β-diol-3-one Human nih.gov
Androst-4-ene-3,6,17-trione Androst-4-ene-6α-ol-3,17-dione Human nih.gov
Testosterone Androst-4-ene-3α,17β-diol Mouse (mammary tumor) bioscientifica.com

Molecular Mechanisms of Androst 4 Ene 3,17 Diol Action

Steroid Receptor Interactions

The biological effects of Androst-4-ene-3,17-diol are initiated by its direct and indirect interactions with nuclear steroid receptors, primarily the androgen and estrogen receptors.

Androgen Receptor Binding and Activation Profiles

Androst-4-ene-3,17-diol (also referred to as 4-Androstenediol (B211404) or A-diol) exhibits a complex relationship with the androgen receptor (AR). Research characterizes it as a partial agonist with antagonist properties. wikipedia.orgnih.gov In cell-based transcription assays, it demonstrates the ability to activate the AR, though less potently than primary androgens like dihydrotestosterone (B1667394) (DHT). nih.gov

Studies using full-length endogenous AR from LNCaP (prostate cancer) and MDA-MB-453 (breast cancer) cell lines have determined its binding affinity to be in the range of 30-70 nM. nih.govresearchgate.net Interestingly, its binding to the isolated ligand-binding domain (LBD) of the AR is significantly weaker, suggesting that the entire receptor apoprotein complex is necessary for accurate affinity assessment. nih.govresearchgate.net

The compound's partial agonist nature means that while it can initiate an androgenic signal on its own, its lower intrinsic activity allows it to act as an antagonist in the presence of more potent, full agonists like DHT. wikipedia.org In LNCaP cells, for example, Androst-4-ene-3,17-diol can antagonize DHT-induced expression of prostate-specific antigen (PSA) by as much as 30%. nih.gov This dual activity underscores its complex modulatory role at the androgen receptor.

Table 1: Androgen Receptor Binding Affinity of Androst-4-ene-3,17-diol

Compound Receptor Type Cell Line Binding Affinity (Kd) Citation
Androst-4-ene-3,17-diol Endogenous full-length AR LNCaP, MDA-MB-453 30-70 nM researchgate.net, nih.gov

Estrogen Receptor Binding and Modulatory Effects (related to its conversion)

Androst-4-ene-3,17-diol has a very low direct affinity for estrogen receptors (ER). wikipedia.org Its binding affinity is approximately 0.5% of that of estradiol (B170435) for ERα and 0.6% for ERβ. wikipedia.org Due to this weak interaction, its direct estrogenic effects are considered minimal.

The primary mechanism for its estrogenic action is indirect, occurring through its metabolic conversion. Androst-4-ene-3,17-diol can be converted into testosterone (B1683101), which is a direct precursor for estrogens. wikipedia.orgmdpi.com Testosterone is subsequently aromatized by the enzyme aromatase into estradiol, the most potent endogenous estrogen. This metabolic pathway means that the administration or presence of Androst-4-ene-3,17-diol can lead to an increase in estrogen levels, thereby indirectly modulating estrogen receptor activity.

Table 2: Relative Binding Affinity of Androst-4-ene-3,17-diol for Estrogen Receptors

Compound Receptor Subtype Relative Binding Affinity (% of Estradiol) Citation
Androst-4-ene-3,17-diol ERα ~0.5% wikipedia.org
Androst-4-ene-3,17-diol ERβ ~0.6% wikipedia.org

Post-Receptor Signaling Cascades in Cellular Models

Once Androst-4-ene-3,17-diol binds to the androgen receptor, it initiates a cascade of intracellular events. In cellular models such as LNCaP and MDA-MB-453 cells, it functions as a partial agonist for both the transfected mouse mammary tumor virus (MMTV) promoter and the endogenous prostate-specific antigen (PSA) promoter. nih.gov The effective concentrations (EC₅₀) for activating the MMTV promoter in MDA cells were observed to be between 10 and 100 nM. nih.gov

This transcriptional activation is dependent on the recruitment of co-activator proteins. Studies have identified the glucocorticoid receptor-interacting protein 1 (GRIP1) as a particularly active co-factor for the endogenous AR, enhancing MMTV transcription by up to five-fold in the presence of Androst-4-ene-3,17-diol without significantly altering its EC₅₀. nih.gov

Furthermore, reflecting its agonistic properties, Androst-4-ene-3,17-diol has been shown to be an inducer of LNCaP cell proliferation. nih.govresearchgate.net However, it only mildly suppresses the enhanced cell growth stimulated by the more potent androgen, DHT. nih.gov

Enzyme-Substrate Interactions and Kinetic Studies

Androst-4-ene-3,17-diol is an important intermediate in steroid metabolism, acting as a substrate for several key enzymes.

Substrate Specificity and Affinity (Km)

Androst-4-ene-3,17-diol is a direct precursor to testosterone. wikipedia.org The conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (specifically, the type 1 isoform, HSD3B1), which oxidizes the 3β-hydroxyl group to a 3-keto group. uniprot.org The rate of conversion to testosterone from Androst-4-ene-3,17-diol is reported to be approximately 15.76%, which is nearly three times higher than the conversion rate from androstenedione (B190577). wikipedia.org

Conversely, Androst-4-ene-3,17-diol can be synthesized from androstenedione via the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs), which reduce the 17-keto group. mdpi.com It can also be oxidized back to androstenedione by the same enzymes. researchgate.net While its role as a substrate for these enzymes is established, specific Michaelis-Menten constants (Km) for Androst-4-ene-3,17-diol with human HSD enzymes are not prominently detailed in the available research literature.

Enzyme Inhibition Studies of Related Pathways

While Androst-4-ene-3,17-diol is an active substrate in the steroidogenic pathway, there is limited evidence to suggest it is a potent inhibitor of other key enzymes in related pathways. For instance, studies on the aromatase enzyme, which converts androgens to estrogens, have not identified Androst-4-ene-3,17-diol as a significant inhibitor. Similarly, research into the inhibition of 5α-reductase, the enzyme that converts testosterone to the more potent DHT, has focused on related molecules. For example, the related steroidal aromatase inhibitor 4-hydroxyandrost-4-ene-3,17-dione was found to be a weak inhibitor of 5α-reductase, but this activity is not attributed to Androst-4-ene-3,17-diol itself. nih.govresearchgate.net

Biological and Physiological Roles of Androst 4 Ene 3,17 Diol in Research Models

Investigating Reproductive System Physiology in Animal Models

Androst-4-ene-3,17-diol is recognized as a prohormone of testosterone (B1683101). wikipedia.orgevitachem.com Its influence on the reproductive system is primarily linked to its conversion to more potent androgens.

In male animal models, the administration of related androgens has been shown to be essential for the development and maintenance of male secondary sexual characteristics and spermatogenesis. nih.gov For instance, studies in boars have identified androst-4-ene-3,17-diol as one of the androgens present in the testes, with testosterone being the most abundant. biosciproceedings.org The production of these androgens by Leydig cells is critical for testicular function. biosciproceedings.orgmdpi.com Research in male Sprague Dawley rats using a related compound, 19-nor-4-androstenediol-3β,17β-diol, demonstrated anabolic effects on muscle and bone with reduced stimulation of the prostate compared to other androgens. nih.gov This suggests a potential for tissue-selective activity. nih.gov

In female animal models, the hormonal landscape is complex. While androgens are present, their effects are balanced by estrogens. Studies on the related compound androstenedione (B190577) in rats showed that its administration could disrupt regular estrous cycles at higher doses. mdpi.com This highlights the delicate balance of steroid hormones required for normal female reproductive function.

Table 1: Observed Effects of Androst-4-ene-3,17-diol and Related Compounds on Reproductive Parameters in Animal Models This table is for informational purposes only and is not a guide for administration.

Compound Animal Model Observed Effect on Reproductive System Reference
Androstenedione Rat (female) Disruption of regular estrous cycles at high doses. mdpi.com
19-Nor-4-androstenediol-3β,17β-diol Rat (male) Anabolic effects on muscle with less prostate stimulation compared to other androgens. nih.gov
Androst-4-ene-3,17-diol Boar (male) Present in testes, contributing to the androgenic environment necessary for testicular function. biosciproceedings.org

Mechanistic Studies on Metabolic Processes (e.g., lipogenesis, glucose metabolism) in Models

The influence of androst-4-ene-3,17-diol and its metabolites extends to metabolic regulation, including fat storage and glucose utilization. Androgens can modulate the function of adipocytes and influence the size of adipose tissue compartments. researchgate.net

Research has shown that androgens can inhibit the differentiation of adipocytes, the cells responsible for storing fat. researchgate.net This effect appears to be mediated through androgen receptors. Furthermore, studies have identified enzymes in adipose tissue, such as aldo-keto reductases (AKR1C), that are involved in the local synthesis and inactivation of androgens. researchgate.net The activity of these enzymes is linked to visceral fat accumulation. researchgate.netnih.gov For example, higher expression of AKR1C enzymes in mature adipocytes may contribute to obesity. researchgate.net

Regarding glucose metabolism, there is evidence of a link between androgen metabolites and insulin (B600854) sensitivity. Studies in men have shown a significant association between plasma levels of androstane-3α,17β-diol glucuronide (a metabolite of a related androgen) and visceral adipose tissue accumulation, as well as fasting plasma insulin and the response to a glucose load. nih.gov This suggests that alterations in androgen metabolism could play a role in the development of insulin resistance. nih.gov

Table 2: Summary of Mechanistic Findings on Metabolic Processes This table is for informational purposes only and is not a guide for administration.

Metabolic Process Model System Key Mechanistic Finding Reference
Adipocyte Differentiation Human adipocyte cultures Dihydrotestosterone (B1667394) (a potent androgen) inhibits adipocyte differentiation. researchgate.net
Androgen Inactivation Human adipose tissue Aldo-keto reductase 1C (AKR1C) enzymes inactivate androgens; their expression is higher in mature adipocytes. researchgate.net
Glucose Metabolism Human studies Plasma levels of androstane-3α,17β-diol glucuronide are correlated with visceral fat and insulin resistance. nih.gov

Immune System Modulation in Pre-Clinical Models

Androst-4-ene-3,17-diol and its parent compound, dehydroepiandrosterone (B1670201) (DHEA), have been investigated for their immunomodulatory properties. Androstenediol, a related steroid, has been found to stimulate the immune system. wikipedia.org

Research has pointed to the anti-inflammatory potential of certain androstane (B1237026) neuroactive steroids. nih.gov Androstenediol, in particular, has been highlighted as a potent anti-inflammatory agent. nih.gov Pre-clinical studies have also explored the effects of these steroids on immune cells. For example, some androstane derivatives have been shown to influence the production of cytokines, which are key signaling molecules in the immune system.

Cellular and Tissue-Specific Responses to Androst-4-ene-3,17-diol

The effects of androst-4-ene-3,17-diol are mediated through its interaction with steroid receptors, leading to a variety of cellular and tissue-specific responses. While it is a precursor to more potent hormones, it can also exert direct effects.

Androst-4-ene-3,17-diol can act as a weak partial agonist of the androgen receptor. wikipedia.org However, in the presence of stronger androgens like testosterone, it can act as an antagonist. wikipedia.org It also exhibits very weak estrogenic activity, with minimal affinity for estrogen receptors α and β. wikipedia.org

In breast cancer cell lines, related androstene compounds have demonstrated dual effects. For instance, androst-5-ene-3β,17β-diol (ADIOL) can stimulate the growth of estrogen receptor-positive breast cancer cells. researchgate.netbohrium.com However, it can also inhibit estrogen-stimulated growth, an effect that appears to be mediated through the androgen receptor. bohrium.com

In bone, androgens are known to play a role in both the maturation and homeostasis of bone tissue. mdpi.com Research on a related compound, 19-nor-4-androstenediol-3β,17β-diol, in rats showed that it increased bone mineral density. nih.gov

Table 3: Cellular and Tissue-Specific Responses to Androst-4-ene-3,17-diol and Related Compounds This table is for informational purposes only and is not a guide for administration.

Tissue/Cell Type Compound Observed Response Receptor Interaction Reference
General Androst-4-ene-3,17-diol Weak partial agonist Androgen Receptor wikipedia.org
Breast Cancer Cells (ER+) Androst-5-ene-3β,17β-diol (ADIOL) Stimulates proliferation (alone); Inhibits estrogen-stimulated proliferation Estrogen Receptor; Androgen Receptor researchgate.netbohrium.com
Bone 19-Nor-4-androstenediol-3β,17β-diol Increased bone mineral density Not specified nih.gov

Advanced Analytical Methodologies for Androst 4 Ene 3,17 Diol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of Androst-4-ene-3,17-diol analysis, providing the necessary separation of the target analyte from a multitude of other endogenous and exogenous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of Androst-4-ene-3,17-diol and its metabolites. researchgate.netresearchgate.netcapes.gov.br This method involves the chemical derivatization of the steroid to increase its volatility, typically by creating trimethylsilyl (B98337) (TMS) ethers, followed by separation on a capillary column and detection by a mass spectrometer. researchgate.netresearchgate.net

The derivatization process is a critical step, with reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) commonly used. uu.nl The resulting TMS derivatives of Androst-4-ene-3,17-diol and its metabolites exhibit characteristic mass spectra that allow for their unambiguous identification. researchgate.net GC-MS methods have been developed and validated for the detection of these compounds in various biological samples, including urine. researchgate.netresearchgate.netuu.nl In sports doping control, for instance, GC-MS is employed to screen for the presence of prohibited substances, including Androst-4-ene-3,17-diol and its metabolites. researchgate.netresearchgate.net The sensitivity of GC-MS can be enhanced by operating in selected ion monitoring (SIM) mode, which allows for the detection of target compounds at very low concentrations. researchgate.net

Table 1: GC-MS Data for Androst-4-ene-3,17-diol from NIST Main Library

Parameter Value
NIST Number 379911
Total Peaks 226
m/z Top Peak 91
m/z 2nd Highest 105
m/z 3rd Highest 79

This data is based on the mass spectrum of the underivatized compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive counterpart, liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become increasingly important in the analysis of Androst-4-ene-3,17-diol and its metabolites. upf.eduresearchgate.net A key advantage of LC-MS is that it often does not require the derivatization step that is essential for GC-MS, thus simplifying sample preparation. medrxiv.org

LC-MS methods have been developed for the qualitative screening and quantitative analysis of a wide range of steroids, including Androst-4-ene-3,17-diol, in biological fluids. medrxiv.orglmdb.ca These methods offer high sensitivity and specificity, making them suitable for clinical research and routine analysis. medrxiv.org For example, LC-MS/MS is used to create pathway-driven serum steroid profiles, which can provide valuable information in a clinical setting. medrxiv.org The technique's ability to analyze intact conjugated metabolites, such as glucuronides and sulfates, is another significant advantage. upf.edu

Spectroscopic Characterization of Androst-4-ene-3,17-diol and its Metabolites

Spectroscopic techniques provide detailed structural information about Androst-4-ene-3,17-diol and its metabolites, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Androst-4-ene-3,17-diol and its derivatives. google.comtandfonline.comgoogle.com Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. tandfonline.com

In research settings, NMR is used to confirm the identity of synthesized reference standards of Androst-4-ene-3,17-diol metabolites. fu-berlin.de For instance, the ¹H NMR spectrum of Androst-4-ene-3,17-dione, a related compound, has been thoroughly analyzed to assign its proton signals. researchgate.net While NMR is not typically used for routine quantitative analysis due to its lower sensitivity compared to mass spectrometry, it is unparalleled for providing unambiguous structural confirmation. tandfonline.comfu-berlin.de

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. fu-berlin.de This capability is particularly valuable in identifying unknown metabolites of Androst-4-ene-3,17-diol.

HRMS, often coupled with gas or liquid chromatography, can distinguish between compounds with the same nominal mass but different elemental formulas. wur.nl This is crucial in metabolomic studies where a vast number of compounds are present in a biological sample. In the context of steroid analysis, GC-HRMS methods have been developed for broad screening of a large number of steroid and steroid-like molecules in complex matrices like urine. wur.nl

Isotopic Labeling Strategies in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of Androst-4-ene-3,17-diol in biological systems. This involves introducing a stable or radioactive isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the molecule. uu.nlisotope.comnih.gov

By administering a labeled version of Androst-4-ene-3,17-diol, researchers can track its conversion to various metabolites using mass spectrometry. uu.nl The labeled metabolites will have a distinct mass shift compared to their endogenous, unlabeled counterparts, allowing for their clear identification and quantification. uu.nl For example, deuterium-labeled androst-4-ene-3,17-dione has been used to study its metabolism in humans, with the labeled metabolites being detected by GC-MS. uu.nl This approach provides definitive evidence of the metabolic pathways and helps to differentiate between endogenously produced steroids and those administered exogenously. uu.nlcdnsciencepub.com Isotope ratio mass spectrometry (IRMS) is another advanced technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C) to determine the origin of a steroid. nih.gov

Deuterium Labeling for Tracing Metabolic Fates

Deuterium labeling is a powerful technique used to trace the metabolic conversion of steroids within a biological system. uu.nl By replacing one or more hydrogen atoms in the Androst-4-ene-3,17-diol molecule with its heavier, stable isotope, deuterium (²H), researchers can follow the labeled compound and its metabolites through various biochemical pathways. This method provides definitive insights into the biotransformation of the parent steroid.

In a notable study, the metabolism of deuterium-labeled androst-4-ene-3,17-dione (d7-Δ4-AEDIONE), a closely related compound that can be reduced to Androst-4-ene-3,17-diol, was investigated in two healthy male volunteers. regulations.gov Urine samples were collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the resulting metabolites. The study revealed that the total conversion of the labeled androstenedione (B190577) to its various metabolites was between 39.3% and 42.1% after 48 hours. uu.nl The majority of this conversion (39.1-41.2%) led to non-oxygenated metabolites, while a smaller fraction (0.24-0.90%) was transformed into oxygenated metabolites. uu.nl

The use of deuterium-labeled tracers is superior to methods using radioisotopes in terms of accuracy, speed, and patient safety. wada-ama.org This approach is not only crucial for understanding the metabolic fate but also for determining pharmacokinetic parameters such as metabolic clearance rates (MCRs). wada-ama.org

Metabolite Conversion of Deuterium-Labeled Androst-4-ene-3,17-dione (d7-Δ4-AEDIONE) after 48 Hours
Metabolite TypeConversion Percentage (%)
Non-oxygenated Metabolites39.1 - 41.2
Oxygenated Metabolites0.24 - 0.90
Total Conversion39.3 - 42.1

Carbon Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Endogenous/Exogenous Differentiation in Research

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the definitive method for distinguishing between endogenous steroids and their chemically identical synthetic counterparts. nih.gov This technique is of particular importance in anti-doping research. The principle of GC-C-IRMS is based on the subtle differences in the carbon-13 to carbon-12 ratio (δ¹³C) between natural steroids produced by the human body and those synthesized from plant-based precursors. nih.gov

When Androst-4-ene-3,17-diol or its precursors are administered exogenously, the resulting urinary metabolites will exhibit a δ¹³C value characteristic of the synthetic source, which is typically more negative (depleted in ¹³C) than that of endogenous steroids. nih.gov The World Anti-Doping Agency (WADA) has established technical documents that outline the procedures for GC-C-IRMS analysis. wada-ama.orgwada-ama.org The analysis involves comparing the δ¹³C value of a target compound (TC), such as a metabolite of Androst-4-ene-3,17-diol, with that of an endogenous reference compound (ERC) that is unaffected by the administration of the target steroid. wada-ama.org

A study investigating the administration of 4-androstenediol (B211404) (4-ADIOL) found that it produced diagnostic urinary metabolites, and GC-C-IRMS was necessary for confirmation. wada-ama.org The detection window for identifying exogenous administration using this method could extend up to 72 hours, depending on the individual's metabolism and the type of steroid conjugate (glucuronide or sulfate) analyzed. wada-ama.org

Key Aspects of GC-C-IRMS for Androst-4-ene-3,17-diol Research
ParameterDescription
PrincipleMeasures the ratio of stable carbon isotopes (¹³C/¹²C) to determine the origin of the steroid.
ApplicationDifferentiates between endogenous and exogenous Androst-4-ene-3,17-diol and its metabolites.
MethodologyGas chromatography separates urinary steroids, which are then combusted to CO₂, and the isotope ratio is measured by a mass spectrometer.
Key MeasurementThe difference in δ¹³C values (Δδ¹³C) between a target compound and an endogenous reference compound.

Immunoassays in Basic Research Settings (e.g., Radioimmunoassay for related steroids)

Immunoassays, particularly radioimmunoassays (RIA), have historically been a cornerstone for the quantification of steroid hormones in basic research due to their high sensitivity. nih.gov These assays utilize antibodies that specifically bind to the target steroid. In a competitive RIA, a known quantity of a radiolabeled steroid (tracer) competes with the unlabeled steroid in the sample for a limited number of antibody binding sites. By measuring the radioactivity of the antibody-bound fraction, the concentration of the steroid in the sample can be determined.

While RIAs for Androst-4-ene-3,17-diol itself are not commonly cited in recent literature, the development of RIAs for structurally similar steroids like androstenedione and testosterone (B1683101) provides valuable insights. d-nb.infonih.gov A critical aspect of any immunoassay is the specificity of the antibody, which is determined by its cross-reactivity with other endogenous steroids. For instance, in the development of an RIA for 11-oxotestosterone, a highly specific antiserum was generated with cross-reactivity of less than 4% with all other measured steroids. d-nb.infonih.gov

However, immunoassays can be prone to interference and may lack the specificity of mass spectrometric methods. nih.gov Cross-reactivity with structurally similar steroids can lead to an overestimation of the target analyte's concentration. For this reason, while useful for screening and in certain basic research contexts, results from immunoassays often require confirmation by more specific methods like GC-MS or GC-C-IRMS, especially in regulatory settings like doping control. nih.gov

Reported Cross-Reactivity of an Androst-4-en-17ß-ol-3,11-dione Antiserum with Related Steroids
SteroidCross-Reactivity (%)
Androst-4-en-17ß-ol-3,11-dione100
Androst-4-en-3,11,17-trione3.4
Testosterone<0.01
Androst-4-en-3,17-dione0.08
5α-Androstan-17ß-ol-3-one<0.01

Data sourced from a study on a radioimmunoassay for a related steroid, illustrating the principle of cross-reactivity. d-nb.info

Research Models and Experimental Approaches for Studying Androst 4 Ene 3,17 Diol

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro models are indispensable for controlled investigations into the molecular mechanisms of Androst-4-ene-3,17-diol at the cellular level. They allow for detailed studies of metabolic conversion, receptor interaction, and downstream signaling pathways in isolation from systemic influences.

Primary cells, which are isolated directly from tissues, provide a model that closely mirrors the physiology of the cells in vivo, albeit for a limited time.

Primary Hepatocytes : The liver is a central site for steroid metabolism. Primary human hepatocyte cultures are utilized to study the metabolic fate of steroids like Androst-4-ene-3,17-dione. researchgate.netresearchgate.net However, research indicates that metabolism in these cultures can sometimes deviate from what is observed in clinical studies, highlighting the need for complementary in vivo models. researchgate.netresearchgate.net Studies have compared the metabolic profiles from hepatocyte cultures with those from humanized mouse models, noting differences in the detection of certain minor hydroxylated steroid metabolites. researchgate.net

Cultured Fibroblasts : Fibroblasts derived from tissues such as the skin are used to investigate specific enzymatic pathways. sci-hub.se These cultures have been employed to study androgen 5α-reduction pathways, a critical step in androgen metabolism. sci-hub.se

Immortalized cell lines offer a stable and reproducible system for high-throughput screening and detailed mechanistic studies. Various cell lines are used to explore the androgenic and estrogenic properties of Androst-4-ene-3,17-diol and its precursors.

Prostate Cancer Cell Lines (LNCaP) : The human prostate cancer LNCaP cell line is sensitive to androgens and is used to study the proliferative effects of steroids. nih.gov Research using LNCaP cells has investigated whether the proliferative effect of Androst-4-ene-3,17-dione is a direct action or a result of its conversion to other metabolites. nih.gov These studies identified that the primary metabolite formed in LNCaP cells is 5α-androstane-3,17-dione, and the proliferative effect is mediated by this transformation, not by Androst-4-ene-3,17-dione itself. nih.gov

Breast Cancer Cell Lines (MCF-7, T-47D, ZR-75-1) : Estrogen receptor (ER)-positive breast cancer cell lines are crucial for studying the hormonal actions of steroids. Studies using ZR-75-1, T-47D, and MCF-7 cells have demonstrated that Androst-5-ene-3β,17β-diol (a related androstenediol) stimulates cell proliferation through the estrogen receptor but can inhibit growth via the androgen receptor. bohrium.comresearchgate.net These systems are also used to measure the estrogenic activity of various C19 steroids, including Androst-4-ene-3,17-dione, often using reporter genes like firefly luciferase. researchgate.net

Keratinocytes (HaCaT) : The immortalized human keratinocyte cell line, HaCaT, serves as a model for skin steroidogenesis ("corticoidogenesis"). These cells express key steroidogenic enzymes, such as 17β-hydroxysteroid dehydrogenase, and are used to study the conversion of testosterone (B1683101) to androstenedione (B190577) and the metabolism of other steroids like dehydroepiandrosterone (B1670201) (DHEA). researchgate.net

Other Cell Lines : A variety of other cell lines are employed for comparative metabolic studies. These include liver (HepG2), ovary (BG-1), and kidney (COS-1) cells, which have been used to compare the biotransformation of testosterone and its synthetic derivatives. researchgate.net These studies show that different cell lines exhibit distinct predominant metabolic pathways; for example, BG-1 and HaCaT cells show high 5α-reductase activity, while HepG2 and COS-1 cells have predominant 17β-hydroxysteroid dehydrogenase activity. researchgate.net

Table 1: Established Cell Lines Used in Androst-4-ene-3,17-diol Research
Cell LineOriginPrimary Research ApplicationKey Findings Related to Androstenediol/Androstenedione
LNCaPHuman Prostate CancerAndrogen-sensitive proliferation and metabolismProliferative effect of Androst-4-ene-3,17-dione is mediated by its conversion to 5α-androstane-3,17-dione. nih.gov
MCF-7, T-47D, ZR-75-1Human Breast CancerEstrogenic and androgenic effects on cell growthAndrostenediols can stimulate proliferation via estrogen receptors while inhibiting it via androgen receptors. bohrium.com Used to measure the estrogenic activity of C19 steroids. researchgate.net
HaCaTHuman KeratinocytesSkin steroidogenesisExpress key steroidogenic enzymes like 17β-hydroxysteroid dehydrogenase; show high 5α-reductase activity. researchgate.net
HepG2Human Liver CancerComparative steroid metabolismExhibit high 17β-hydroxysteroid dehydrogenase activity. researchgate.net
BG-1Human OvaryComparative steroid metabolismShow high 5α-reductase activity, leading to the formation of 5α-dihydrotestosterone and 5α-androstane-3α/β,17β-diol. researchgate.net

Primary Cell Cultures

Organotypic Culture Systems

Organotypic cultures, which involve growing cells in a three-dimensional environment that mimics the tissue of origin, represent an intermediate level of complexity between cell monolayers and whole animal models. These systems are valuable for studying metabolic processes that depend on cell-cell interactions and tissue architecture. For instance, organotypic cultures of primary rat, porcine, and human hepatocytes have been used to model the in vivo biotransformation of steroids like testosterone, providing insights relevant to the metabolism of its precursors and derivatives, including Androst-4-ene-3,17-diol. nih.gov

Animal Models in Endocrine and Metabolic Research

Rats and mice are the most commonly used animal models in steroid research due to their well-characterized physiology and the availability of genetic tools.

Humanized Liver Mouse Model : A significant advancement in metabolic research is the use of urokinase-type plasminogen activator-severe combined immunodeficiency [uPA(+/+)-SCID] mice transplanted with human hepatocytes. researchgate.netresearchgate.net These "humanized liver" mice serve as an excellent in vivo model for studying the human metabolism of steroids. researchgate.net Studies administering Androst-4-ene-3,17-dione to these mice show a metabolic profile similar to that in humans, with androsterone (B159326) and etiocholanolone (B196237) as major metabolites. researchgate.netresearchgate.net This model provides a valuable alternative to human studies and overcomes some limitations of in vitro hepatocyte cultures. researchgate.net

Rat Models : Rats are extensively used to investigate the hepatic and glandular metabolism of androgens. Studies on rat liver have explored how factors like sex, hypophysectomy, and estrogen treatment alter the metabolism of Androst-4-ene-3,17-dione. researchgate.netnih.gov For example, hypophysectomy in female rats leads to a "masculinization" of liver enzyme activity involved in steroid metabolism. researchgate.netnih.gov Additionally, homogenates from rat submaxillary glands have been used to demonstrate the reductive metabolism of Androst-4-ene-3,17-dione to products including androsterone and 5α-androstane-3α,17β-diol. nih.gov The classic Hershberger assay, which uses orchiectomized rats to assess the androgenic and anabolic activity of a substance by measuring the weight of tissues like the prostate and levator ani muscle, is also a relevant model. dshs-koeln.de

Mouse Models : Beyond the humanized liver model, other mouse models are also employed. The androgenic potency of Androst-4-ene-3,17-diol derivatives, such as its dipropionate ester, has been evaluated by observing the stimulation of seminal vesicles in mice. glpbio.com Furthermore, studies on spontaneous mammary tumors in BR6 mice have been used to investigate the differences in testosterone metabolism between hormone-dependent and independent tumors, which involves the production of Androst-4-ene-3,17-diol. bioscientifica.com

Table 2: Rodent Models in Androst-4-ene-3,17-diol Research
ModelSpeciesResearch FocusKey Findings
Humanized Liver ModelMouse (uPA-SCID)In vivo human metabolismMetabolic profile of Androst-4-ene-3,17-dione is similar to humans, validating the model for metabolic studies. researchgate.netresearchgate.net
Hepatic Metabolism ModelRatRegulation of liver enzymesDemonstrated that sex, hypophysectomy, and estrogen alter the hepatic metabolism of Androst-4-ene-3,17-dione. researchgate.netnih.gov
Glandular Metabolism ModelRatMetabolism in submaxillary glandsShowed reductive metabolism of Androst-4-ene-3,17-dione to androsterone and 5α-androstane-3α,17β-diol. nih.gov
Mammary Tumor ModelMouse (BR6)Testosterone metabolism in tumorsUsed to study the formation of Androst-4-ene-3,17-diol from testosterone in hormone-dependent vs. independent tumors. bioscientifica.com

Non-mammalian vertebrates provide valuable comparative insights into the evolution of endocrine systems and steroid metabolism.

European Starling (Sturnus vulgaris) : Birds offer a unique model for neuroendocrinology, particularly for studying the hormonal regulation of behavior. In vitro studies on the brain tissues (anterior pituitary, hypothalamus, and hyperstriatum) of the male European starling have been used to investigate testosterone metabolism. researchgate.net These studies have identified several metabolites, including 5α-dihydrotestosterone (5α-DHT), 5β-dihydrotestosterone (5β-DHT), and crucially, Androst-4-ene-3,17-dione. researchgate.net This research helps to understand how local steroid metabolism in the brain can influence seasonally regulated behaviors, such as song, independent of circulating testosterone levels. researchgate.net

Genetically Modified Animal Models (e.g., humanized liver mice for metabolic studies)

Investigating the metabolism of steroids in humans presents significant ethical challenges. To overcome these limitations, researchers have developed genetically modified animal models that more accurately reflect human physiology. A prominent example is the urokinase-type plasminogen activator/severe combined immunodeficiency (uPA/SCID) mouse model with a humanized liver. nih.govnih.govmdpi.com These mice are transplanted with human hepatocytes, making them a valuable in vivo tool for studying the metabolic pathways of compounds that are primarily processed in the liver. nih.govmdpi.com

While direct studies on Androst-4-ene-3,17-diol in this specific model are not extensively documented in available research, extensive studies have been performed on its immediate metabolic precursor, Androst-4-ene-3,17-dione (4-AD). nih.govnih.govmdpi.com These studies serve as a crucial proxy for understanding the likely metabolic transformations of Androst-4-ene-3,17-diol.

Research using these humanized liver mice has demonstrated that the metabolism of 4-AD closely mirrors that observed in humans. nih.govmdpi.com When administered to these chimeric mice, 4-AD undergoes extensive biotransformation, yielding a urinary metabolite profile comparable to that found in human excretion studies. nih.govmdpi.com This validates the model as a reliable alternative for predicting human metabolic pathways. nih.govmdpi.com

The primary metabolites identified in the urine of these mice after 4-AD administration are androsterone and etiocholanolone, which are also major metabolites in humans. nih.govmdpi.com A variety of hydroxylated steroids are also detected, though as minor metabolites. nih.gov The strong correlation between the degree of human hepatocyte engraftment in the mouse liver and the abundance of human-specific metabolites further underscores the model's predictive power. nih.gov

Table 1: Key Metabolic Findings for Androst-4-ene-3,17-dione in Humanized Liver Mice

FindingSignificanceReference(s)
Similar Metabolic Profile to Humans The urinary metabolite profile of chimeric mice administered with 4-AD shows androsterone and etiocholanolone as major metabolites, consistent with human studies. nih.govnih.govmdpi.com
Validation of Model The congruence of metabolic pathways between the humanized mice and humans validates this model as a complementary alternative to human excretion studies. nih.govmdpi.com
Correlation with Liver Humanization A significant correlation exists between the extent of liver replacement with human cells and the relative amounts of human-type metabolites produced. nih.gov
Identification of Minor Metabolites Several hydroxylated steroids were identified as minor metabolites, providing a more detailed picture of the metabolic cascade. nih.gov

This animal model proves essential for exploring the complex, species-specific metabolism of steroids like Androst-4-ene-3,17-diol and its precursors. nih.gov

Gene Expression and Proteomic Profiling in Response to Androst-4-ene-3,17-diol

Understanding the molecular mechanisms triggered by Androst-4-ene-3,17-diol requires the analysis of changes at the gene and protein levels. Gene expression and proteomic profiling are powerful techniques used to create a comprehensive picture of a cell's response to the compound.

Gene expression studies often utilize techniques like real-time reverse transcription-polymerase chain reaction (RT-PCR) to quantify messenger RNA (mRNA) levels of specific genes. nih.gov This approach has been used to investigate how cells metabolize and respond to steroid precursors. For instance, in studies using the human prostate cancer cell line LNCaP, which is sensitive to androgens, researchers have analyzed the expression of genes encoding key steroidogenic enzymes like 5α-reductase and 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.gov Such studies have revealed that the proliferative effects of Androst-4-ene-3,17-dione are not due to the compound itself but rather its conversion into active metabolites. nih.gov This highlights the importance of local metabolism in determining the ultimate biological effect, a principle that directly applies to Androst-4-ene-3,17-diol.

A study on a related compound, 4-estrene-3α,17β-diol (estren), in rat osteoblasts, demonstrated that it could be converted locally to the potent androgen 19-nortestosterone. nih.gov This conversion, mediated by an enzyme with 3α-hydroxysteroid dehydrogenase activity, led to the activation of the androgen receptor, which in turn regulated the expression of both androgen- and estrogen-sensitive genes. nih.gov This provides a clear experimental model for how Androst-4-ene-3,17-diol could similarly influence gene expression through its conversion to testosterone.

Proteomic profiling, often conducted using two-dimensional gel electrophoresis followed by mass spectrometry, identifies and quantifies changes in the abundance of various proteins within a cell or tissue after exposure to a compound. While direct proteomic studies on Androst-4-ene-3,17-diol are limited, research on other steroids like 17β-estradiol in bovine vascular smooth muscle cells provides a template for the expected findings. nih.gov In that study, treatment with the steroid altered the expression of multiple protein isoforms involved in critical cellular processes. nih.gov

Table 2: Examples of Protein Changes in Response to Steroid Treatment

Protein/Protein FamilyCellular ProcessObserved ChangeReference
α-enolase Cell Proliferation, GlycolysisExpression of isoform 1 was enhanced. nih.gov
Heat-Shock Protein 60 (HSP60) Protein Folding, Cell ProliferationExpression of isoform 3 was reduced. nih.gov
Vimentin Cell Structure, ContractionExpression of isoforms 2 and 3 was reduced. nih.gov
Protein Disulphide-Isomerase (PDI) Protein Folding, Redox ModulationExpression of isoforms was reduced. nih.gov

These experimental approaches—gene expression analysis and proteomics—are critical for dissecting the cellular and molecular responses to Androst-4-ene-3,17-diol. They reveal that the compound's influence is often mediated by its metabolic conversion and subsequent interaction with nuclear receptors, leading to widespread changes in the expression of genes and proteins that govern various physiological functions.

Emerging Research Directions and Unanswered Questions for Androst 4 Ene 3,17 Diol

Elucidating Novel Enzymatic Pathways

The classical view of Androst-4-ene-3,17-diol metabolism primarily involves its conversion to testosterone (B1683101). However, recent research is beginning to unveil a more complex network of enzymatic reactions. The conversion rate to testosterone is notably efficient, estimated to be around 15.76%, which is significantly higher than that of its precursor Androst-4-ene-3,17-dione, suggesting the involvement of distinct and highly active enzymatic pathways. wikipedia.org

A significant area of emerging research is microbial biotransformation, which can reveal enzymatic activities not present in mammals. For instance, studies on the related steroid Androst-4-ene-3,17-dione have shown that fungal species can introduce hydroxyl groups at various positions, such as 6β, 7α, 7β, 11α, and 14α, creating a variety of hydroxylated derivatives. researchgate.net Specifically, microorganisms like Acremonium strictum have been used to produce novel diol derivatives of Androst-4-ene-3,17-dione, such as Androst-4-ene-3,17-dione-6β,11α-diol. google.com These findings open the possibility that Androst-4-ene-3,17-diol itself could be a substrate for a wide array of microbial enzymes, potentially leading to the discovery of novel enzymatic pathways and products with unique biological activities.

Future research is anticipated to focus on identifying and characterizing the specific human enzymes, beyond the well-known dehydrogenases, that may act on Androst-4-ene-3,17-diol, potentially leading to tissue-specific effects and previously unknown signaling cascades.

Discovery of Undiscovered Metabolites and Their Biological Significance

The biological activity of Androst-4-ene-3,17-diol may not be limited to the compound itself or its direct conversion to testosterone. It is increasingly clear that its downstream metabolites also possess significant biological roles. For example, research on the related compound 4-hydroxyandrost-4-ene-3,17-dione has identified metabolites like 4-hydroxytestosterone (B1222710) (4OHT), which exhibits a high binding affinity for the androgen receptor, even more so than the potent androgen 5α-dihydrotestosterone. nih.gov This suggests that metabolites of Androst-4-ene-3,17-diol could also have potent, and perhaps unique, biological effects.

The investigation into microbial transformation of related androstane (B1237026) steroids has successfully identified a range of metabolites. Fungal biotransformation of Androst-4-ene-3,17-dione has yielded several hydroxylated products. researchgate.net These findings highlight the potential for discovering novel metabolites of Androst-4-ene-3,17-diol by exploring diverse biological systems.

Furthermore, advanced research models are being employed to uncover new metabolites. Studies using mice with humanized livers have been instrumental in studying steroid metabolism in a model that closely mimics human physiology. researchgate.net This approach has been used to study the metabolism of Androst-4-ene-3,17-dione and could be applied to Androst-4-ene-3,17-diol to identify previously unknown metabolites in a controlled, in vivo setting. researchgate.net The identification of these novel metabolites is the first step; subsequent research will need to focus on their biological significance, including their receptor binding affinities and functional activities.

Precursor/CompoundIdentified Metabolite(s)Biological System/MethodPotential Significance
Androst-4-ene-3,17-dione6β-hydroxy-AD, 7α-hydroxy-AD, 14α-hydroxy-ADFungal Biotransformation (A. griseolla) researchgate.netReveals novel hydroxylation pathways.
Androst-4-ene-3,17-dione11α-hydroxy-AD, 7β-hydroxy-ADFungal Biotransformation (Aspergillus sp.) researchgate.netProduction of specific hydroxylated steroids.
4-hydroxyandrost-4-ene-3,17-dione4-hydroxytestosterone (4OHT)In vitro (Human) nih.govHigh affinity for the androgen receptor. nih.gov
Androst-4-ene-3,17-dioneAndrosterone (B159326), Etiocholanolone (B196237)Chimeric mice with humanized livers researchgate.netConfirms human-like metabolism and validates model for finding new metabolites. researchgate.net

Investigation of Epigenetic Modulation by Androst-4-ene-3,17-diol

An exciting and largely unexplored frontier is the potential for Androst-4-ene-3,17-diol and its metabolites to exert influence through epigenetic mechanisms. Epigenetic regulation, which involves modifications to DNA and histone proteins that alter gene expression without changing the DNA sequence itself, is a known mechanism of action for some steroid hormones. nih.gov Research has shown that epigenetic regulation is a significant factor in the development of resistance to antiestrogen (B12405530) therapies in cancer. nih.gov

While direct studies on the epigenetic effects of Androst-4-ene-3,17-diol are currently lacking, the broader context of steroid hormone action suggests this is a promising area for investigation. For instance, the enzymes responsible for inactivating androgens, such as UDP-glucuronosyltransferases, can be subject to epigenetic transcriptional regulation. researchgate.net This indicates a potential feedback loop where steroids could influence their own metabolism and signaling pathways via epigenetic control.

Unanswered questions in this area include:

Can Androst-4-ene-3,17-diol or its metabolites directly or indirectly influence DNA methylation patterns or histone modifications in target cells?

Do such epigenetic changes lead to long-term alterations in gene expression relevant to androgen-sensitive processes?

Could the epigenetic effects of Androst-4-ene-3,17-diol vary between different tissues, contributing to its specific biological profile?

Future research in this domain could reveal a new layer of complexity in how Androst-4-ene-3,17-diol regulates cellular function, with potential implications for understanding both normal physiology and disease states.

Development of Advanced Computational Models for Predicting Steroid Interactions

The development of sophisticated computational models represents a powerful tool for accelerating research into steroid biochemistry. pnas.org These models can predict how steroids like Androst-4-ene-3,17-diol interact with various proteins, including metabolic enzymes and nuclear receptors. By simulating these interactions at a molecular level, researchers can gain insights into binding affinities, enzymatic conversions, and the structural basis for biological activity. pnas.orgnih.gov

For example, computational modeling has been used to study how different steroids, such as DHEA and DHT, fit into the binding site of the enzyme 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1). semanticscholar.org These studies can predict the distances between the steroid and the enzyme's cofactor, offering explanations for the enzyme's substrate specificity. semanticscholar.org Given that 17β-HSD enzymes are crucial for the metabolism of Androst-4-ene-3,17-diol, similar models could be developed to predict its binding and conversion rates by different enzyme isoforms.

The future of this field lies in creating more dynamic and accurate models that can:

Predict the full metabolic fate of Androst-4-ene-3,17-diol in different tissues.

Screen for potential interactions with a wider range of protein targets.

Simulate the effects of structural modifications to the Androst-4-ene-3,17-diol molecule, aiding in the design of novel compounds with specific activities. evitachem.com

These advanced computational approaches, when combined with experimental validation, will be invaluable for deciphering the complex pharmacology of Androst-4-ene-3,17-diol and related steroids.

Comparative Steroid Biochemistry Across Diverse Biological Systems

Understanding the biochemistry of Androst-4-ene-3,17-diol is greatly enhanced by comparative studies across different species and biological systems. The metabolic pathways of steroids can vary significantly between organisms, and these differences can provide crucial insights into enzyme function and the evolution of steroid signaling.

For instance, the metabolism of the related compound Androst-4-ene-3,17-dione differs in various species. In cattle, it is converted to estradiol-17β and epitestosterone, while in sheep, it is transformed into its 17-epimer. wikipedia.org Invertebrates also possess unique metabolic pathways for this steroid. wikipedia.org Furthermore, microbial systems, such as fungi, exhibit remarkable versatility in steroid transformation, performing reactions like hydroxylation at positions not typically seen in mammals. researchgate.net The fungus Mucor thermophila can catalyze a variety of modifications on steroid rings that are not observed in human metabolism.

A particularly innovative approach is the use of mice with humanized livers, which allows for the direct comparison of steroid metabolism in a human-like liver environment versus a normal mouse environment. researchgate.net Studies with Androst-4-ene-3,17-dione in this model have shown that the metabolic profile in the humanized mice, with androsterone and etiocholanolone as major metabolites, is very similar to that in humans. researchgate.net This model serves as a powerful tool for comparative biochemistry and for predicting human metabolism.

Future comparative studies will likely expand to a wider range of organisms, from marine invertebrates to diverse vertebrate species, to build a more complete picture of the roles and metabolic pathways of Androst-4-ene-3,17-diol throughout the biological kingdom.

Q & A

Basic Research Question: What are the recommended methods for synthesizing and characterizing Androst-4-ene-3,17-diol and its derivatives?

Methodological Answer:
Synthesis typically involves enzymatic or chemical modification of precursor steroids like testosterone or androstenedione. For example, the dipropanoate derivative is synthesized via esterification of the hydroxyl groups at positions 3β and 17β using propionic anhydride under controlled acidic conditions . Characterization employs:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% purity threshold) .
  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm molecular structure and stereochemistry .
  • Infrared (IR) Spectroscopy to identify functional groups (e.g., carbonyl and hydroxyl stretches) .

Key Consideration: Ensure solvent compatibility (e.g., DMSO for solubility) and storage at -20°C to prevent degradation .

Advanced Research Question: How can researchers resolve contradictions in reported metabolic pathways of Androst-4-ene-3,17-diol?

Methodological Answer:
Discrepancies arise from species-specific metabolism or experimental conditions. To address this:

  • Use isotopic labeling (e.g., ³H or ¹⁴C) to track metabolic fate in vitro/in vivo .
  • Employ LC-MS/MS for simultaneous quantification of metabolites like testosterone, dihydrotestosterone, and androstenedione .
  • Validate findings across multiple models (e.g., murine seminal vesicles vs. human cell lines) to assess tissue-specific activity .

Example: In mice, the dipropanoate form shows prolonged androgenic activity in seminal vesicles compared to testosterone propionate, whereas oral administration in chicks shows equivalent potency .

Basic Research Question: What analytical techniques differentiate stereoisomers of Androst-4-ene-3,17-diol?

Methodological Answer:
Stereoisomers (e.g., 3α vs. 3β, 17α vs. 17β) are distinguished using:

  • Derivatization with Trimethylsilyl (TMS) Reagents followed by GC-MS , leveraging retention time differences and unique fragmentation patterns .
  • Chiral Chromatography with polysaccharide-based columns to separate enantiomers .
  • X-ray Crystallography for absolute configuration determination in crystalline derivatives .

Data Interpretation: Kovats retention indices and reference libraries (e.g., NIST) reduce ambiguity in isomer identification .

Advanced Research Question: How should experimental designs account for variability in Androst-4-ene-3,17-diol’s bioactivity across studies?

Methodological Answer:
Variability often stems from:

  • Dose-Response Differences : Use standardized dosing (e.g., subcutaneous vs. oral) and control for bioavailability .
  • Species-Specific Enzymes : Pre-screen models for relevant enzyme expression (e.g., 17β-hydroxysteroid dehydrogenase isoforms) .
  • Batch-to-Batch Compound Variability : Validate purity via COA (Certificate of Analysis) and replicate experiments with independent batches .

Case Study: Deuterium incorporation studies in androst-5-ene-3,17-diol showed 0–4% variability depending on reaction conditions, highlighting the need for tight temperature/pH control .

Basic Research Question: What protocols ensure accurate quantification of Androst-4-ene-3,17-diol in biological matrices?

Methodological Answer:

  • Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with deuterated internal standards (e.g., d³-androstenediol) .
  • Detection : LC-MS/MS in multiple reaction monitoring (MRM) mode for high sensitivity (LOQ < 1 ng/mL) .
  • Validation : Assess matrix effects, recovery rates (>85%), and inter-day precision (<15% RSD) .

Pitfall : Cross-reactivity with structurally similar steroids (e.g., 5-androstenediol) necessitates chromatographic separation .

Advanced Research Question: What are the challenges in detecting Androst-4-ene-3,17-diol in anti-doping analyses?

Methodological Answer:

  • Low Urinary Concentrations : Use GC-MS/MS with derivatization (e.g., MSTFA) to enhance volatility and sensitivity .
  • Isomer Discrimination : Compare retention times and MS/MS spectra against certified reference materials .
  • Metabolic Interference : Monitor for phase II metabolites (glucuronides/sulfates) via enzymatic hydrolysis pretreatment .

Regulatory Context : The World Anti-Doping Agency (WADA) mandates a minimum required performance level (MRPL) of 5 ng/mL, requiring rigorous method validation .

Advanced Research Question: How does Androst-4-ene-3,17-diol interact with enzymes in steroidogenesis?

Methodological Answer:

  • Enzyme Kinetics : Use recombinant 17β-HSD isoforms to measure conversion rates to testosterone. For example, 17β-HSD3 shows higher affinity for androstenediol than 17β-HSD1 .
  • Inhibition Studies : Co-incubate with selective inhibitors (e.g., ANA-12 for TrkB) to elucidate non-canonical pathways .
  • Structural Modeling : Dock androstenediol into crystallized enzyme structures (e.g., PDB: 1FDS) to predict binding interactions .

Finding : Androst-4-ene-3,17-diol acts as a substrate and regulator in feedback loops, modulating aromatase activity in estrogen-sensitive tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.